molecular formula C14H10Cl2Si B14297376 Dichloro(phenyl)(phenylethynyl)silane CAS No. 122056-52-4

Dichloro(phenyl)(phenylethynyl)silane

Cat. No.: B14297376
CAS No.: 122056-52-4
M. Wt: 277.2 g/mol
InChI Key: ZJOQBZXGTHEVKQ-UHFFFAOYSA-N
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Description

Dichloro(phenyl)(phenylethynyl)silane (C${14}$H${10}$Cl$2$Si) is an organosilicon compound featuring a silicon atom bonded to two chlorine atoms, one phenyl group, and one phenylethynyl (Ph–C≡C) group. This structure confers unique reactivity, particularly in hydrofunctionalization and cross-coupling reactions. For instance, it reacts with triethylborane (BEt$3$) or 9-borabicyclo[3.3.1]nonane (9-BBN) to form alkenes via 1,2-hydroboration, as evidenced by $^{13}$C and $^{29}$Si NMR spectroscopy . The phenylethynyl group’s electron-rich alkyne moiety enables participation in Sonogashira coupling and polymerization, making it valuable in materials science and catalysis .

Properties

CAS No.

122056-52-4

Molecular Formula

C14H10Cl2Si

Molecular Weight

277.2 g/mol

IUPAC Name

dichloro-phenyl-(2-phenylethynyl)silane

InChI

InChI=1S/C14H10Cl2Si/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H

InChI Key

ZJOQBZXGTHEVKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#C[Si](C2=CC=CC=C2)(Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Trichloro(phenyl)silane reacts with one equivalent of a phenylethynyl nucleophile (e.g., lithium phenylacetylide or phenylethynylmagnesium bromide) in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere. The alkynyl nucleophile attacks the silicon center, displacing a single chloride ion to yield this compound (Cl₂Si(Ph)(C≡CPh)). The stoichiometry is critical: using excess alkynyl reagent risks disubstitution, forming undesired byproducts such as bis(phenylethynyl) derivatives.

Experimental Protocol

A typical procedure involves dropwise addition of phenylethynyl lithium (generated from phenylacetylene and n-butyllithium) to a cooled (−78°C) solution of trichloro(phenyl)silane in THF. After warming to room temperature and stirring for 12–24 hours, the mixture is quenched with aqueous ammonium chloride, extracted with ethyl acetate, and purified via flash chromatography (petroleum ether/ethyl acetate). Yields typically range from 70% to 85%, contingent on reaction temperature and reagent purity.

Alternative Preparation Routes

While nucleophilic substitution remains the primary method, alternative strategies have been explored to address challenges in reagent availability or selectivity.

Sequential Substitution of Tetrachlorosilane

In this two-step approach, tetrachlorosilane (SiCl₄) undergoes sequential substitutions:

  • Phenylation : Reaction with phenylmagnesium bromide forms trichloro(phenyl)silane (PhSiCl₃).
  • Alkynylation : Subsequent treatment with phenylethynyl lithium yields the target compound.
    This method offers flexibility but requires stringent control over stoichiometry to avoid polysubstitution.

Hydrosilylation of Phenylacetylene

Though less common, hydrosilylation of phenylacetylene with dichloro(phenyl)silane (PhSiCl₂H) has been investigated. However, this route predominantly produces vinylsilanes via anti-Markovnikov addition across the triple bond, making it unsuitable for direct Si–C≡C bond formation.

Reaction Conditions and Optimization

Solvent and Temperature Effects

The choice of solvent profoundly influences reaction efficiency. Polar aprotic solvents like THF enhance nucleophilicity, whereas ethereal solvents stabilize Grignard reagents. Low temperatures (−78°C to 0°C) minimize side reactions, such as disubstitution or decomposition of the alkynyl nucleophile.

Catalytic Considerations

Lewis acids, such as boron trifluoride (BF₃) or tin(IV) chloride (SnCl₄), have been employed to accelerate substitutions by polarizing the Si–Cl bond. However, their use is often unnecessary in alkynylation reactions due to the high reactivity of lithium acetylides.

Purification and Characterization

Chromatographic Isolation

Crude reaction mixtures are purified via flash chromatography on silica gel, eluting with nonpolar solvents (e.g., petroleum ether) to remove unreacted starting materials, followed by gradual incorporation of ethyl acetate to isolate the product.

Spectroscopic Analysis

  • ¹H NMR : The silicon-bound proton (Si–H) in intermediate hydrosilanes resonates as a singlet at δ 5.6 ppm (¹J(²⁹Si,¹H) = 292.4 Hz).
  • ²⁹Si NMR : The silicon center in this compound appears at δ −18 to −22 ppm, consistent with a tetracoordinated silicon environment.
  • IR Spectroscopy : A sharp absorption at ~2100 cm⁻¹ confirms the presence of the C≡C bond.

Applications and Derivatives

This compound serves as a precursor for advanced materials, including:

  • Silicon-Containing Polymers : Its dichloro functionality enables polymerization via condensation reactions, forming siloxane or carbosilane backbones.
  • Hybrid Organometallics : Reaction with transition metal complexes (e.g., platinum or rhodium) yields catalysts for hydrosilylation or cross-coupling reactions.

Scientific Research Applications

Dichloro(phenyl)(phenylethynyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dichloro(phenyl)(phenylethynyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the chlorine atoms can undergo substitution reactions, making the compound highly reactive and versatile in different chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The substituents on silicon critically influence electronic and steric properties. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Si Molecular Formula Molecular Weight Key Properties/Reactions References
Dichloro(phenyl)(phenylethynyl)silane Cl, Cl, Ph, Ph–C≡C C${14}$H${10}$Cl$_2$Si 285.22 Hydroboration with BEt$_3$/9-BBN; alkyne-mediated cross-coupling
Dichloro(diphenyl)silane Cl, Cl, Ph, Ph C${12}$H${10}$Cl$_2$Si 253.19 Precursor for silicone polymers; less reactive due to absence of alkyne
Chloro(dimethyl)(phenylethynyl)silane Cl, Me, Me, Ph–C≡C C${10}$H${11}$ClSi 194.73 Reduced steric hindrance from methyl groups; faster hydroboration kinetics
Tetrakis(phenylethynyl)silane (TPES) Four Ph–C≡C groups C${32}$H${20}$Si 432.58 High thermal stability (~500°C); used in ferroelectric crystals
Dichloro(cyclohexyl)phenylsilane Cl, Cl, Ph, Cyclohexyl C${12}$H${16}$Cl$_2$Si 259.25 Enhanced hydrophobicity; limited reactivity due to saturated cyclohexyl group
Trichloro(phenethyl)silane Cl, Cl, Cl, Ph–CH$2$CH$2$ C$8$H$9$Cl$_3$Si 231.59 Phenethyl group enables siloxane formation; lower thermal stability

Thermal and Material Properties

  • This compound : The phenylethynyl group facilitates cross-linking in resins, improving thermal stability. Modified composites with bismaleimide show decomposition temperatures exceeding 400°C .
  • Methyl-di(phenylethynyl)silane : Exhibits superior thermal stability (T$_{d5\%}$ > 450°C) due to ethynyl cross-linking, outperforming methyl-tri(phenylethynyl)silane in copolymer applications .
  • TPES : Used in high-T$c$ ferroelectric crystals (T$c$ > 470 K) due to rigid tetrahedral geometry and extended π-conjugation .

Reactivity in Hydrofunctionalization

  • This compound reacts with BEt$_3$ to yield trans-alkene products (e.g., 12c in ), confirmed by $^{13}$C NMR signals at δ 121.6–139.6 ppm for olefinic carbons .
  • Chloro(dimethyl)(phenylethynyl)silane () undergoes similar reactions but with faster kinetics due to reduced steric bulk from methyl groups .
  • Dichloro(diphenyl)silane lacks alkyne functionality, limiting its utility in cross-coupling but enabling hydrolytic condensation to form siloxanes .

Q & A

Q. What are the common synthetic routes for Dichloro(phenyl)(phenylethynyl)silane, and how can reaction conditions be optimized for yield?

  • Methodological Answer: A typical synthesis involves reacting phenylacetylene with dichlorophenylsilane (or derivatives) under inert atmospheres. For example, in a tetrahydrofuran (THF) solution, lithium reagents (e.g., LiAlH₄) may be used to deprotonate the alkyne, followed by nucleophilic substitution with dichlorophenylsilane. Temperature control (-10°C to 0°C) and stoichiometric ratios (e.g., 1:1.2 silane-to-alkyne) are critical for minimizing side reactions like oligomerization. Post-reaction, quenching with dilute sulfuric acid and vacuum distillation can isolate the product with >90% purity .

Q. What spectroscopic techniques are effective in characterizing this compound, and what key spectral data should researchers expect?

  • Methodological Answer:
  • ¹H NMR : Peaks for phenyl protons appear as multiplet clusters at δ 6.8–7.7 ppm. The phenylethynyl proton (=CH) resonates as a singlet near δ 5.8–6.0 ppm. Coupling constants (³J(Si,H) ≈ 29.5 Hz) confirm silicon-alkyne interactions .
  • ²⁹Si NMR : A single resonance near δ -15 to -20 ppm indicates the silicon center’s electronic environment.
  • FT-IR : Stretching vibrations for Si-Cl bonds appear at ~480–520 cm⁻¹, while C≡C stretches are visible at ~2100–2150 cm⁻¹.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer:
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation (respirators if ventilation is inadequate).
  • Storage : Store in airtight containers under nitrogen at ≤4°C to prevent hydrolysis.
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before transferring to halogenated waste containers. The compound is classified as a Category 3 respiratory irritant and requires separate disposal protocols .

Advanced Research Questions

Q. How does this compound participate in transition metal-catalyzed reactions, and what mechanistic insights have been elucidated?

  • Methodological Answer: In Pd(0)-catalyzed reactions, the Si-Cl bond undergoes oxidative addition to form a Pd(II)-silyl complex. Computational studies suggest electron-withdrawing groups (e.g., phenyl) on silicon increase electrophilicity, accelerating this step. For example, in hydrosilylation, the silane acts as a reducing agent, transferring hydrogen to unsaturated substrates. In situ monitoring via ¹H NMR can track intermediate formation (e.g., δ 7.0–7.7 ppm for Pd-silyl species) .

Q. What role does this compound play in the hydroboration of alkynylsilanes, and how can reaction outcomes be controlled?

  • Methodological Answer: This silane reacts with triethylborane (Et₃B) via 1,2-hydroboration, forming a vinylborane-silicon adduct. Key parameters include:
  • Stoichiometry : A 1:1.5 silane-to-borane ratio minimizes unreacted borane.
  • Temperature : Reactions at -78°C favor regioselectivity for the α-adduct.
  • Monitoring : TLC (hexane/ethyl acetate) or GC-MS can detect product formation. Post-reaction, quenching with methanol yields isolable boronate esters .

Q. How do electronic effects of substituents on the silane influence its reactivity in cross-coupling reactions?

  • Methodological Answer: Substituents like phenyl (electron-withdrawing) versus alkyl (electron-donating) groups modulate silicon’s electrophilicity. For example:
  • DFT Calculations : Phenyl groups lower the LUMO energy of the Si-Cl bond by 1.2–1.5 eV, enhancing oxidative addition rates in Pd-catalyzed reactions.
  • Kinetic Studies : Hammett plots (σ⁺ parameters) show a linear correlation between substituent electronics and reaction rates (R² > 0.95).
  • Applications : Phenyl-substituted silanes are preferred in Suzuki-Miyaura couplings due to faster transmetalation steps .

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